
N'-(5-isopropenyl-2-methylcyclohex-2-en-1-ylidene)-2-(2-naphthyloxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(5-isopropenyl-2-methyl-2-cyclohexen-1-ylidene)-2-(2-naphthyloxy)acetohydrazide is a complex organic compound that features a cyclohexene ring, a naphthyloxy group, and an acetohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-isopropenyl-2-methyl-2-cyclohexen-1-ylidene)-2-(2-naphthyloxy)acetohydrazide typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Isopropenyl and Methyl Groups: These groups can be introduced through alkylation reactions.
Attachment of the Naphthyloxy Group: This step involves the reaction of a naphthol derivative with an appropriate electrophile.
Formation of the Acetohydrazide Moiety: This can be achieved by reacting an acyl hydrazide with the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(5-isopropenyl-2-methyl-2-cyclohexen-1-ylidene)-2-(2-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N’-(5-isopropenyl-2-methyl-2-cyclohexen-1-ylidene)-2-(2-naphthyloxy)acetohydrazide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, activation of receptors, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(5-isopropenyl-2-methyl-2-cyclohexen-1-ylidene)-2-(2-naphthyloxy)acetohydrazide: Similar compounds might include other hydrazides with different substituents on the cyclohexene or naphthyloxy groups.
Cyclohexene Derivatives: Compounds with similar cyclohexene structures but different functional groups.
Naphthyloxy Derivatives: Compounds with naphthyloxy groups attached to different core structures.
Uniqueness
The uniqueness of N’-(5-isopropenyl-2-methyl-2-cyclohexen-1-ylidene)-2-(2-naphthyloxy)acetohydrazide lies in its specific combination of functional groups, which can impart unique chemical and biological properties
Propriétés
Formule moléculaire |
C22H24N2O2 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
N-[(E)-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C22H24N2O2/c1-15(2)18-9-8-16(3)21(13-18)23-24-22(25)14-26-20-11-10-17-6-4-5-7-19(17)12-20/h4-8,10-12,18H,1,9,13-14H2,2-3H3,(H,24,25)/b23-21+ |
Clé InChI |
ILIAXNQJHKFAJU-XTQSDGFTSA-N |
SMILES |
CC1=CCC(CC1=NNC(=O)COC2=CC3=CC=CC=C3C=C2)C(=C)C |
SMILES isomérique |
CC\1=CCC(C/C1=N\NC(=O)COC2=CC3=CC=CC=C3C=C2)C(=C)C |
SMILES canonique |
CC1=CCC(CC1=NNC(=O)COC2=CC3=CC=CC=C3C=C2)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]acetohydrazide](/img/structure/B323123.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-[1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B323126.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-[3-phenyl-1-(2-phenylvinyl)-2-propenylidene]acetohydrazide](/img/structure/B323127.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-(1-{3-nitrophenyl}ethylidene)acetohydrazide](/img/structure/B323128.png)
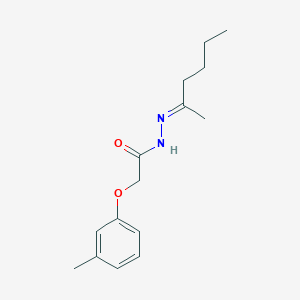
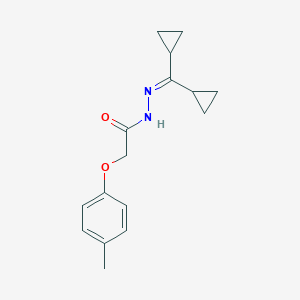
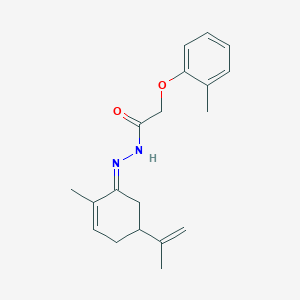
![4-[(E)-(2-{[(1-bromonaphthalen-2-yl)oxy]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B323134.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-(4-cyanobenzylidene)acetohydrazide](/img/structure/B323135.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-[(3-methylthien-2-yl)methylene]acetohydrazide](/img/structure/B323136.png)
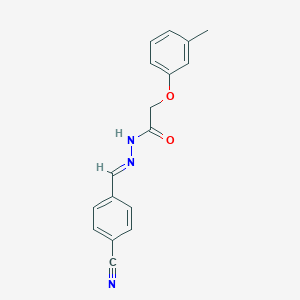
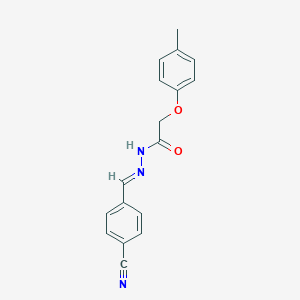
![N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B323140.png)
![METHYL 2-({[(THIOPHEN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE](/img/structure/B323141.png)
